N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
Condensation: The compound can participate in further condensation reactions with other carbonyl compounds, forming more complex structures.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and biological activity.
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O5/c1-23-13-7-14(24-2)12(19(21)22)6-11(13)9-17-18-15(20)10-4-3-5-16-8-10/h3-9H,1-2H3,(H,18,20)/b17-9+ |
InChI Key |
XBBPYTCIUUEUHZ-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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